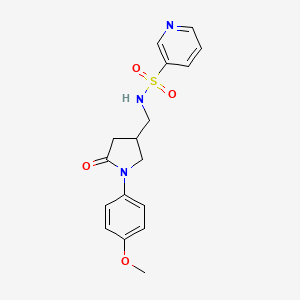

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-24-15-6-4-14(5-7-15)20-12-13(9-17(20)21)10-19-25(22,23)16-3-2-8-18-11-16/h2-8,11,13,19H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWKNXPVPFHUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine or sulfonamide derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimalarial agent and other therapeutic uses.

Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

[1,2,4]Triazolo[4,3-a]pyridine Sulfonamides: These compounds also feature a pyridine ring and a sulfonamide group and are studied for their antimalarial activity.

Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their versatile reactivity and biological activity.

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl-substituted pyrrolidinone moiety differentiates it from other sulfonamide-containing compounds, potentially leading to unique applications in medicinal chemistry and other fields.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that integrates a pyrrolidine structure with a sulfonamide moiety. The unique structural features suggest potential for varied biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound consists of:

- A pyrrolidine core which is known for its role in various biological functions.

- A methoxyphenyl group that may enhance lipophilicity and biological interactions.

- A pyridine sulfonamide component, which is often associated with antibacterial and antitumor activities.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Pyrrolidine | Five-membered nitrogen-containing ring |

| Methoxyphenyl | Aromatic ring with a methoxy substituent |

| Pyridine Sulfonamide | Heterocyclic aromatic compound with a sulfonamide group |

Biological Activity Predictions

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), the biological activity spectrum of this compound can be inferred. Similar compounds often exhibit activities such as:

- Antimicrobial properties

- Anticancer effects

- Enzyme inhibition

The biological activity of this compound may involve:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Interaction : The pyridine moiety may interact with various receptors, modulating signaling pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of related pyridine-sulfonamide compounds against various bacterial strains. Results indicated that compounds with similar structures demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential for this compound in treating bacterial infections .

Study 2: Anticancer Properties

Research on pyrrolidine derivatives has shown promising anticancer activity. For instance, derivatives exhibiting structural similarities to our compound were tested against several cancer cell lines, revealing IC50 values in the micromolar range, indicating effective growth inhibition .

Study 3: QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on molecular descriptors. Models developed for similar compounds showed strong correlations between structural features and biological efficacy, reinforcing the potential activity of this compound .

Q & A

Basic Research Question

- Accelerated Stability Studies :

- Conditions : 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light Sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 254 nm) .

- Degradation Products : Characterize by LC-MS; common pathways include hydrolysis of the sulfonamide group.

What computational tools validate interaction mechanisms with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein complexes (50 ns trajectories) and calculate binding free energies (MM-PBSA).

- Pharmacophore Modeling : Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .

- Validation : Cross-check docking poses with cryo-EM or crystallographic data if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.